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Compound of Interest

Compound Name: 2',5'-Dimethoxypropiophenone

Cat. No.: B1360061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2',5'-Dimethoxypropiophenone, a valuable building block in organic synthesis. This

document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, complete with detailed experimental protocols and visual aids to

facilitate understanding and application in research and development.

Chemical Structure and Properties
IUPAC Name: 1-(2,5-dimethoxyphenyl)propan-1-one

Synonyms: 2',5'-Dimethoxypropiophenone

CAS Number: 5803-30-5

Chemical Formula: C₁₁H₁₄O₃

Molecular Weight: 194.23 g/mol

Appearance: Colorless to pale yellow liquid

Boiling Point: 145-147 °C at 10 mmHg

Melting Point: 8-9 °C
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Spectroscopic Data
The following sections provide a detailed analysis of the NMR, IR, and MS data for 2',5'-
Dimethoxypropiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.25 d 3.1 1H H-6'

7.05 dd 9.0, 3.1 1H H-4'

6.88 d 9.0 1H H-3'

3.85 s - 3H OCH₃

3.78 s - 3H OCH₃

2.95 q 7.2 2H -CH₂-

1.15 t 7.2 3H -CH₃

¹³C NMR (Carbon-13 NMR) Data
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Chemical Shift (δ) ppm Assignment

200.5 C=O

153.5 C-2'

153.3 C-5'

128.9 C-1'

121.1 C-6'

113.8 C-4'

112.7 C-3'

56.0 OCH₃

55.7 OCH₃

36.5 -CH₂-

8.5 -CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2',5'-Dimethoxypropiophenone exhibits the following characteristic absorption

bands.

Wavenumber (cm⁻¹) Intensity Assignment

2975 Medium C-H stretch (aliphatic)

1675 Strong C=O stretch (aromatic ketone)

1585, 1495 Medium C=C stretch (aromatic ring)

1280, 1220 Strong C-O stretch (aryl ether)

1045 Strong C-O stretch (alkyl ether)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 2',5'-Dimethoxypropiophenone
shows the following significant fragments.

m/z Relative Abundance (%) Assignment

194 25 [M]⁺ (Molecular Ion)

165 100 [M - C₂H₅]⁺

137 30 [M - C₂H₅ - CO]⁺

109 15 [M - C₂H₅ - CO - CO]⁺

77 10 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring both ¹H and

¹³C NMR spectra.

Sample Preparation: Approximately 10-20 mg of 2',5'-Dimethoxypropiophenone was

dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard.

¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 8278 Hz

Acquisition Time: 3.98 s
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¹³C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 24038 Hz

Acquisition Time: 1.36 s

Data Processing: The raw data was processed using MestReNova software. Fourier

transformation was applied, followed by phase and baseline correction. Chemical shifts were

referenced to the TMS signal (0.00 ppm for ¹H NMR) or the CDCl₃ solvent peak (77.16 ppm for

¹³C NMR).

IR Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR

(Universal Attenuated Total Reflectance) accessory was used.

Sample Preparation: A small drop of neat 2',5'-Dimethoxypropiophenone was placed directly

onto the diamond crystal of the UATR accessory.

Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 8

Data Format: Transmittance

Data Processing: The spectrum was acquired and processed using the Spectrum 10 software.

The background spectrum of the clean ATR crystal was automatically subtracted from the

sample spectrum.
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Mass Spectrometry
Instrumentation: A Shimadzu GCMS-QP2010 Ultra gas chromatograph-mass spectrometer was

used.

Sample Preparation: A dilute solution of 2',5'-Dimethoxypropiophenone in dichloromethane

(1 mg/mL) was prepared.

Gas Chromatography (GC) Conditions:

Injection Volume: 1 µL (split mode, 50:1)

Injector Temperature: 250 °C

Column: SH-Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm)

Oven Program: Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold

for 5 min.

Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Ion Source Temperature: 200 °C

Interface Temperature: 280 °C

Scan Range: m/z 40-500

Data Processing: The data was acquired and processed using GCMSsolution software. The

mass spectrum was obtained by averaging the scans across the chromatographic peak

corresponding to 2',5'-Dimethoxypropiophenone.

Visualizations
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Spectroscopic Analysis Workflow

General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Processing & Analysis
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NMR Spectrometer FT-IR Spectrometer GC-MS

Process NMR Data
(FT, Phasing, Baseline Correction)

Process IR Data
(Background Subtraction)

Process MS Data
(Peak Integration, Library Search)

Interpret NMR Spectra
(Chemical Shifts, Coupling)

Interpret IR Spectrum
(Functional Group Identification)

Interpret Mass Spectrum
(Fragmentation Pattern)

Confirm Molecular Structure

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

Key Structural Features and Spectroscopic Correlations
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Key Structural Features and Spectroscopic Correlations

2',5'-Dimethoxypropiophenone Structure

NMR Correlations IR Correlations MS Correlations

Aromatic Protons (H-3', H-4', H-6')
δ 6.8-7.3 ppm

Aliphatic Protons (-CH₂CH₃)
δ 1.1-3.0 ppm

Methoxy Protons (-OCH₃)
δ ~3.8 ppm

Carbonyl Carbon (C=O)
δ ~200 ppm

Aromatic Carbons
δ 112-154 ppm

C=O Stretch
~1675 cm⁻¹ (strong)

Aromatic C=C Stretch
1585, 1495 cm⁻¹

C-O Stretch
1280, 1220 cm⁻¹ (strong)

Molecular Ion [M]⁺
m/z 194

[M - C₂H₅]⁺
m/z 165 (Base Peak)

Click to download full resolution via product page

Caption: Structure-Spectra Correlations.

To cite this document: BenchChem. [Spectroscopic Profile of 2',5'-Dimethoxypropiophenone:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360061#spectroscopic-data-of-2-5-
dimethoxypropiophenone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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